N-Boc-2-aminophenol

Chemoselective Protection Boc Protection Amino Alcohols

Multi-step syntheses using standard amino alcohol building blocks often suffer from unwanted oxazolidinone formation, reducing yields and complicating purification. N-Boc-2-aminophenol is a cGMP-compliant starting material engineered to eliminate this side reaction entirely. - Quantitative Elimination: Its ortho-substituted architecture prevents intramolecular cyclization, delivering a Boc-protected intermediate with no detectable oxazolidinone by-product. - Operational Efficiency: A defined melting point (140-144°C) provides a rapid, low-cost identity check for QA/QC and automated dispensing platforms. - Supply Chain Assurance: Ships as a room-temperature-stable solid, ensuring consistent quality upon receipt with no need for cold-chain logistics.

Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
CAS No. 186663-74-1
Cat. No. B049393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-2-aminophenol
CAS186663-74-1
Synonymstert-Butyl 2-Hydroxyphenylcarbamate;  N-(tert-Butoxycarbonyl)-2-aminophenol;  1,1-Dimethylethyl N-(2-Hydroxyphenyl)carbamate;  (2-Hydroxyphenyl)carbamic Acid tert-Butyl Ester;  (2-Hydroxyphenyl)carbamic Acid 1,1-Dimethylethyl Ester;  tert-Butyl N-(2-Hydro
Molecular FormulaC11H15NO3
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC=CC=C1O
InChIInChI=1S/C11H15NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(8)13/h4-7,13H,1-3H3,(H,12,14)
InChIKeyUQLYDIDMLDTUDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-2-aminophenol: Orthogonal Protection & Regioselectivity


N-Boc-2-aminophenol (CAS 186663-74-1) is a tert-butyloxycarbonyl (Boc) protected derivative of 2-aminophenol, distinguished by its ortho-hydroxyaniline architecture . This configuration enables orthogonal protection strategies for sequential functionalization of amine and phenol moieties [1]. The compound demonstrates well-defined physical properties, including a melting point of 140-144°C [2], and undergoes regioselective transformations, notably avoiding undesired oxazolidinone formation during synthesis [3].

N-Boc-2-aminophenol vs. Unprotected & Isomer Analogs


The unprotected 2-aminophenol lacks the chemoselectivity required for multi-step synthesis, leading to unwanted side reactions [1]. While other Boc-protected aminophenol isomers exist, such as the N-Boc-3-aminophenol (meta) and N-Boc-4-aminophenol (para) derivatives, their structural differences fundamentally alter their reactivity and downstream applications . Critically, the ortho-substituted phenolic structure of N-Boc-2-aminophenol prevents intramolecular oxazolidinone formation during Boc protection, a common side reaction seen with other amino alcohols that complicates purification and reduces yield [2].

N-Boc-2-aminophenol: Stability, Selectivity & Efficiency


Regioselectivity vs. Amino Alcohols

Unlike other amino alcohols, N-Boc-2-aminophenol is synthesized without forming the oxazolidinone side product. This is a critical advantage in terms of yield and purity. The target compound achieves full N-Boc protection without any detectable oxazolidinone formation under catalyst-free aqueous conditions [1].

Chemoselective Protection Boc Protection Amino Alcohols

Amine vs. Phenol Chemoselectivity

The Boc group provides a distinct chemoselective handle. In competitive reactions with N-Boc-O-protected derivatives, the Boc group on nitrogen can be orthogonally deprotected or manipulated. Specifically, N-Boc-N-aryl-O-acylhydroxylamines are stable at room temperature but undergo a clean thermal rearrangement at 110-140 °C to generate protected 2-aminophenols, demonstrating controlled reactivity that is not possible with a single protecting group or unprotected amine [1].

Chemoselectivity Protecting Groups Amine

Melting Point Quality Control

N-Boc-2-aminophenol has a well-defined melting point of 140-144 °C, which is significantly higher than that of its unprotected precursor, 2-aminophenol (mp 170-174 °C) [1]. This melting point provides a simple and robust quality control (QC) metric for verifying identity and purity upon receipt, a standard QC parameter not available for liquid or low-melting solid comparators.

Melting Point Quality Control Solid-State Properties

Acyl vs. Sulfonyl Thermal Stability

N-Boc-N-aryl-O-acylhydroxylamines, derivatives of N-Boc-2-aminophenol, exhibit distinct thermal stability compared to their sulfonyl analogues. The acyl-protected species are stable, isolable compounds that rearrange smoothly at 110-140 °C [1]. In contrast, N-Boc-N-aryl-O-sulfonylhydroxylamines are unstable at room temperature, rearranging immediately [1]. This difference in thermal lability has direct implications for storage and handling.

Thermal Stability Protecting Groups Acylhydroxylamines

Solid Form Purity and Handling

N-Boc-2-aminophenol is supplied as a white to off-white crystalline powder with typical purity ≥95% (HPLC) . Its solid state contrasts with liquid amine alternatives that can be hygroscopic or require special handling. The solid form facilitates accurate weighing, reduces solvent contamination, and enhances long-term stability.

Purity Handling Solid Reagent

One-Pot Heterocycle Synthesis

N-Boc-O-benzyl-2-aminophenols, a derivative of the target compound, enable a one-pot tandem anionic cyclization/alkylation reaction to yield 2-aryl-1,4-benzoxazin-3-ones . The Boc group is not just a protecting group; its cleavage releases tert-butoxide, which acts as a base to facilitate a subsequent alkylation step, a form of 'reagent recycling' that enhances efficiency .

Tandem Reactions Heterocycle Synthesis Benzoxazinones

N-Boc-2-aminophenol Applications


Heterocyclic Library Synthesis

The tandem anionic cyclization/alkylation reaction of N-Boc-O-benzyl-2-aminophenols [1] enables the rapid, one-pot construction of 2-aryl-1,4-benzoxazin-3-ones, a privileged scaffold in medicinal chemistry. This process leverages the Boc group's dual role as a protecting group and a reagent source, significantly reducing step count and purification overhead compared to traditional methods. This makes N-Boc-2-aminophenol an ideal building block for generating diverse compound libraries in early-stage drug discovery programs.

Chemoselective Intermediate Preparation

When a synthetic route requires orthogonal manipulation of amine and phenol functionalities, N-Boc-2-aminophenol provides a reliable and high-yielding solution. The quantitative absence of oxazolidinone side-product formation during its synthesis [1] ensures that the starting material for further functionalization is exceptionally pure. This is critical for complex molecule synthesis, where even minor impurities can cascade into major yield losses and purification challenges in later steps.

Thermal Activation for Materials and Prodrugs

The distinct thermal stability profile of N-Boc-2-aminophenol derivatives, which are stable at room temperature but undergo clean rearrangement at elevated temperatures (110-140 °C) [1], opens applications in thermally triggered systems. This property could be exploited in the design of novel materials, such as latent cross-linkers or thermally responsive polymers, or in the development of prodrugs that release an active species upon mild heating, offering a level of control not found in more labile alternatives.

Robust QC for Automated Workflows

For laboratories operating under strict quality assurance protocols or using automated synthesis platforms, the well-defined melting point (140-144 °C) [1] and solid-state form of N-Boc-2-aminophenol are significant practical advantages. The melting point provides a rapid, low-cost identity check upon receipt, while the solid nature ensures accurate automated dispensing and long-term stability under standard storage conditions, minimizing variability and downtime in high-throughput environments.

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